tert-Butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate: is a chemical compound with the following properties:
CAS Number: 2060039-84-9
Molecular Formula: CHNO
Molecular Weight: 267.36 g/mol
Vorbereitungsmethoden
The synthetic routes for this compound involve the following steps:
Industrial Production: Unfortunately, specific industrial production methods are not widely documented. it is synthesized through organic chemistry techniques.
Laboratory Synthesis: One common method involves the reaction of a suitable piperidine derivative with tert-butyl 2-formyl-3-methylcyclopropylcarbamate. The reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent.
Analyse Chemischer Reaktionen
Reactivity: Tert-butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers explore its interactions with biological systems, potentially as a pharmacophore.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the synthesis of other compounds.
Wirkmechanismus
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Remember that this compound’s unique features lie in its structure and potential applications
Eigenschaften
Molekularformel |
C15H25NO3 |
---|---|
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
tert-butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-10-12(9-17)13(10)11-5-7-16(8-6-11)14(18)19-15(2,3)4/h9-13H,5-8H2,1-4H3 |
InChI-Schlüssel |
KQDKIIWORLRCQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C1C2CCN(CC2)C(=O)OC(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.